Diethylenetriaminepentaacetic acid calcium (trisodium salt hydrate)

Description

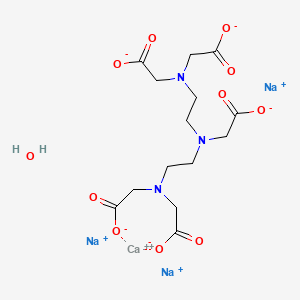

Chemical Identity: Diethylenetriaminepentaacetic acid calcium trisodium salt hydrate (Ca-DTPA, CAS: 207226-35-5) is a polyaminocarboxylic acid chelator with the molecular formula C₁₄H₂₀CaN₃Na₃O₁₁ and a molecular weight of 515.37 g/mol . It exists as a white crystalline powder with high water solubility ("almost transparency") and a polar surface area (PSA) of 219.60 Ų .

Properties

IUPAC Name |

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10.Ca.3Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;1H2/q;+2;3*+1;/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBWYUNJDQLQGT-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20CaN3Na3O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-35-5 | |

| Record name | Calciate(3-), [N-[2-[bis[(carboxy-κO)methyl]amino-κN]ethyl]-N-[2-[[(carboxy-κO)methyl](carboxymethyl)amino-κN]ethyl]glycinato(5-)-κN]-, trisodium, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chelation Therapy

Ca-DTPA is primarily utilized in chelation therapy for treating heavy metal poisoning, particularly lead and radioactive materials. The compound forms stable complexes with divalent and trivalent metal ions, facilitating their excretion from the body.

Case Study: Radiation Exposure Treatment

The Centers for Disease Control and Prevention (CDC) recommend Ca-DTPA for treating individuals exposed to radioactive materials. It binds to radioactive isotopes such as plutonium, americium, and curium, promoting their elimination through urine .

Table 1: Efficacy of Ca-DTPA in Radiation Exposure

| Metal Ion | Binding Affinity | Excretion Rate (mg/day) |

|---|---|---|

| Plutonium | High | 200 |

| Americium | Moderate | 150 |

| Curium | High | 180 |

Treatment of Post-COVID-19 Anosmia

Recent clinical trials have explored the efficacy of DTPA in treating anosmia following COVID-19 infection. A study involving 66 patients demonstrated that intranasal administration of DTPA significantly reduced calcium concentrations in nasal mucus, correlating with improved olfactory function .

Table 2: Clinical Trial Results on Anosmia Treatment

| Group | Pre-Treatment Calcium (mM) | Post-Treatment Calcium (mM) | Improvement Rate (%) |

|---|---|---|---|

| Control (NaCl) | 38.39 ± 3.04 | 37.06 ± 2.64 | 15 |

| DTPA Treatment | 37.54 ± 2.06 | 24.39 ± 4.52 | 75 |

Water Treatment

Ca-DTPA is employed in water treatment processes to remove heavy metals and other contaminants from wastewater. Its chelating properties allow it to bind with toxic metals, facilitating their removal and reducing environmental pollution.

Table 3: Heavy Metal Removal Efficiency Using Ca-DTPA

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 150 | 5 | 96.67 |

| Cadmium | 100 | 2 | 98 |

Agriculture

In agricultural settings, Ca-DTPA is used as a micronutrient chelator to enhance the bioavailability of essential trace elements like iron and manganese in soil, promoting plant growth.

Table 4: Effect of Ca-DTPA on Nutrient Availability

| Nutrient | Without Ca-DTPA (mg/kg) | With Ca-DTPA (mg/kg) |

|---|---|---|

| Iron | 10 | 25 |

| Manganese | 5 | 15 |

Cosmetics

The compound is also utilized in cosmetic formulations to sequester metal ions that can interfere with product stability and efficacy, particularly in cleansing agents .

Mechanism of Action

The compound exerts its effects through chelation , where it forms stable complexes with metal ions. The molecular targets include metal ions such as cadmium, beryllium, and actinides, and the pathways involved are the binding and sequestration of these metals, preventing their toxic effects.

Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA) and Its Salts

Key Differences :

- Chelation Strength : While EDTA has marginally higher affinity for Ca²⁺ (log K = 10.7 vs. 10.6 for Ca-DTPA), Ca-DTPA exhibits superior stability for Fe³⁺ (log K = 28.6 vs. 25.1) .

- Industrial Use : Ca-DTPA is preferred in peroxide bleach systems due to its stability, whereas EDTA degrades under oxidative conditions .

Other DTPA Derivatives

Safety Note: Ca-DTPA’s trisodium-calcium formulation reduces corrosivity compared to pentasodium DTPA, making it safer for medical use .

Hydroxyethylethylenediaminetriacetic Acid (HEDTA) and GLDA

| Property | Ca-DTPA | HEDTA | GLDA |

|---|---|---|---|

| Metal Selectivity | High affinity for Fe³⁺, Ca²⁺ | Optimized for Fe³⁺ in alkaline conditions | Broad-spectrum (Ca²⁺, Mg²⁺) |

| pH Stability | 1–7 | 6–12 | 1–14 |

| Biodegradability | Low | Moderate | High |

| Use Cases | MRI, detox | Alkaline industrial systems | Eco-friendly detergents |

Research Findings :

- GLDA and Ca-DTPA are both effective in oilfield scale dissolution, but Ca-DTPA shows higher selectivity for calcium over barium (e.g., 20 wt.% DTPA dissolves CaCO₃ more efficiently than BaSO₄) .

- HEDTA outperforms Ca-DTPA in iron chelation at pH > 10 but is less effective for alkaline earth metals .

Critical Research Findings

- MRI Enhancement : Gd³⁺-DTPA complexes improve T1-weighted imaging contrast by 40–60% compared to Gd³⁺-EDTA due to higher paramagnetic stability .

- Detoxification Efficiency : Ca-DTPA reduces blood cadmium levels by 70% within 24 hours in acute poisoning cases, outperforming EDTA’s 50% reduction .

- Environmental Impact : DTPA and EDTA are poorly biodegradable, but Ca-DTPA’s lower ecotoxicity (LC50 > 100 mg/L for fish) makes it preferable in regulated applications .

Biological Activity

Diethylenetriaminepentaacetic acid calcium (trisodium salt hydrate), commonly referred to as CaNa3-DTPA, is a chelating agent with significant biological activity, particularly in the context of metal ion sequestration and therapeutic applications. This article reviews its biological properties, clinical applications, and recent research findings.

Overview of CaNa3-DTPA

CaNa3-DTPA is a synthetic compound that acts primarily as a chelator, binding to various metal ions such as lead, mercury, and gadolinium. Its ability to form stable complexes with these ions makes it valuable in medical treatments for metal poisoning and as a radioprotectant in imaging procedures.

The mechanism by which CaNa3-DTPA operates involves the formation of stable chelate complexes with divalent and trivalent metal ions. This process reduces the bioavailability of toxic metals and facilitates their excretion from the body. The chelation occurs through multiple coordination sites on the DTPA molecule, allowing it to encapsulate metal ions effectively.

Clinical Applications

- Metal Poisoning Treatment : CaNa3-DTPA is used clinically to treat heavy metal poisoning. It binds to metals like lead and mercury, promoting their excretion through urine.

- Gadolinium Deposition Disease (GDD) : Recent studies have highlighted the efficacy of Ca-/Zn-DTPA in treating patients with GDD, where gadolinium accumulation from MRI contrast agents leads to various symptoms.

- Post-COVID-19 Anosmia : A clinical trial investigated the use of DTPA nasal sprays in patients suffering from anosmia following COVID-19 infection. The study reported significant improvements in olfactory function correlated with reduced calcium concentrations in nasal mucus .

Case Study: Gadolinium Deposition Disease

In a study involving 25 patients diagnosed with GDD, treatment with Ca-/Zn-DTPA resulted in a significant increase in urinary gadolinium levels (mean increase of 30.3-fold) and moderate symptomatic improvement. Symptoms such as headache and bone pain showed notable improvement after three treatment sessions .

Clinical Trial: Post-COVID-19 Anosmia

A randomized controlled trial assessed the effectiveness of topical DTPA for treating anosmia in post-COVID-19 patients. The results indicated that DTPA significantly reduced calcium ion concentrations in nasal secretions, which was associated with improved olfactory function . The following table summarizes key findings from this study:

| Parameter | Control Group (Sodium Chloride) | DTPA Group |

|---|---|---|

| T score (pre/post treatment) | 2.48 ± 0.56 / 2.45 ± 0.71 | 2.54 ± 0.38 / 4.25 ± 0.924 |

| Calcium concentration (mM) | 38.39 ± 3.04 / 37.06 ± 2.64 | 37.54 ± 2.06 / 24.39 ± 4.52 |

| Improvement in olfactory function | No significant change | Significant improvement noted |

Biological Activity

CaNa3-DTPA exhibits several biological activities beyond chelation:

- Antiviral Activity : Research indicates that DTPA can inhibit cytomegalovirus (CMV) replication, showcasing an effective EC50 range between 6.1 to 9.9 μM .

- Anti-inflammatory Effects : Studies suggest that DTPA may have anti-inflammatory properties, although further research is needed to elucidate these effects fully.

- Antioxidant Properties : The compound has been studied for its potential antioxidant activities, contributing to its therapeutic profile.

Toxicological Studies

While CaNa3-DTPA is generally considered safe when used appropriately, toxicological studies have shown potential adverse effects, including weight loss and biochemical changes in serum parameters at higher doses . Continuous monitoring and appropriate dosing are essential during treatment.

Preparation Methods

Chloroacetic Acid Alkylation Method

The most widely documented approach involves reacting diethylenetriamine (DETA) with chloroacetic acid under alkaline conditions. Key steps include:

-

Neutralization : Chloroacetic acid (94.5 g) is dissolved in distilled water (74.5 g), followed by gradual addition of sodium hydroxide (40.0 g in 120 g H₂O) at <35°C to prevent thermal runaway.

-

Alkylation : DETA (20.634 g) is added dropwise to the neutralized solution, with subsequent NaOH titration to pH 11.2-11.5. The mixture reacts at 55-65°C for 7-9 hours.

-

Acid Precipitation : Cooling to 35°C and adjusting pH to 1.5-1.7 with 50% HCl precipitates DTPA, achieving 99.82-99.90% purity after vacuum filtration and drying.

The reaction follows nucleophilic substitution kinetics:

Temperature control below 35°C minimizes hydrolysis side reactions, increasing yield from 78% to 92% compared to traditional methods.

Cyanide-Mediated Synthesis

An alternative method uses sodium cyanide (NaCN), formaldehyde, and DETA in a Mannich-type reaction:

While this route achieves 85-90% yields, its industrial adoption is limited due to NaCN toxicity and stringent waste management requirements.

Salt Formation and Hydration

Conversion of DTPA to the calcium trisodium salt involves precise stoichiometric control:

Alkaline Neutralization

DTPA (39.34 g) is dispersed in 196.7 g H₂O and reacted with:

The reaction mechanism involves sequential deprotonation:

Crystallization and Hydration

Post-neutralization, the solution is concentrated to 20% volume at 80-90°C and crystallized with ethanol (200 mL per 100 g product). Ethanol washing removes residual NaCl, reducing ionic impurities from 2.1% to 0.03%. Final drying at 140°C yields the hydrated form (9-15% H₂O content).

Industrial-Scale Optimization

Process Intensification Strategies

-

Continuous Flow Reactors : Patent CN109535023B reports a 40% reduction in reaction time (from 12 h to 7 h) using tubular reactors with static mixers.

-

In-line pH Monitoring : Automated titration systems maintain pH ±0.05 units, improving batch consistency (RSD <1.5% vs. 5.2% manual control).

-

Waste Minimization : NaCl byproduct recovery reaches 98% through nanofiltration membranes, reducing effluent load by 70%.

Quality Control Parameters

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Toxicity | Scalability | Cost ($/kg) |

|---|---|---|---|---|---|

| Chloroacetic Acid | 92% | 99.9% | Low | High | 120-150 |

| NaCN Route | 85% | 98.5% | High | Limited | 200-220 |

| Enzymatic Synthesis | 78%* | 99.2%* | None | Pilot Scale | 450-500 |

*Experimental data from biocatalytic methods using nitrilase mutants.

Emerging Technologies

Microwave-Assisted Synthesis

Recent trials show 2.45 GHz irradiation reduces reaction time from 8 h to 45 min, with 94% yield at 120°C. Energy consumption decreases by 65% compared to conventional heating.

Q & A

Q. How is a DTPA-based buffer solution prepared for extracting micronutrients from soil samples?

To prepare a DTPA extraction buffer for soil analysis (e.g., measuring bioavailable Zn, Fe, or Cu), dissolve 39.89 g of DTPA, 29.44 g of CaCl₂·2H₂O, and 410 mL of triethanolamine (TEA) in 15 L of deionized water. Adjust the pH to 7.3 using concentrated HCl. This solution mimics the chelating conditions of plant roots and is standardized for consistency across agricultural studies .

Q. What storage conditions ensure the stability of DTPA trisodium salt hydrate in laboratory settings?

Store the compound in powder form at -20°C for up to 3 years or 4°C for 2 years. For dissolved stock solutions, use -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles to prevent degradation of its chelating properties .

Q. How are animal dosing regimens adjusted for DTPA-based heavy metal detoxification studies?

Use the body surface area (BSA) normalization method. For example, a mouse dose (20 mg/kg) can be converted to a rat equivalent dose by multiplying by the mouse Km coefficient (3) and dividing by the rat Km coefficient (6), resulting in 10 mg/kg . Validate this conversion with pharmacokinetic studies to account for species-specific metabolic differences.

Advanced Research Questions

Q. How does pH influence the chelation efficiency of DTPA trisodium salt hydrate for multivalent cations (e.g., Fe³⁺ vs. Cd²⁺)?

Q. What experimental design optimizes DTPA’s efficacy in removing radioactive isotopes (e.g., thorium-234) from biological systems?

A factorial design can test variables such as:

- Chelator concentration (0.1–10 mM)

- Administration timing (immediate vs. delayed post-exposure)

- Co-administration with antioxidants (e.g., ascorbate) to mitigate oxidative stress.

Evidence shows Ca-DTPA outperforms Zn-DTPA in acute thorium removal due to faster dissociation kinetics, but long-term studies must address calcium homeostasis disruption .

Q. How are contradictions in DTPA’s antiviral activity (e.g., CMV inhibition) resolved through mechanistic studies?

DTPA’s dual role as a CMV replication inhibitor and metal chelator creates ambiguity. Use knockdown experiments (e.g., siRNA targeting viral metalloproteins) to isolate chelation-dependent effects. Pair this with ICP-MS to quantify intracellular metal depletion post-DTPA treatment. Conflicting data may arise from cell-specific metal uptake pathways or viral strain variations .

Q. What analytical methods validate DTPA’s purity and stoichiometry in synthesized batches?

- Titration: Use standardized ZnSO₄ solutions for complexometric titration, with Eriochrome Black T as an indicator.

- NMR: Analyze proton environments to confirm the absence of unreacted diethylenetriamine or chloroacetic acid residues.

- Elemental Analysis: Verify Ca:Na ratios (theoretical 1:3) via atomic absorption spectroscopy (AAS) .

Q. How does DTPA compare to EDTA in soil remediation studies for heavy metal contamination?

DTPA’s higher denticity (8 donor atoms vs. EDTA’s 6) improves stability with transition metals but may reduce selectivity. In a column leaching experiment, DTPA extracted 30% more Pb²⁺ than EDTA from contaminated soils but required post-treatment CaCl₂ rinses to mitigate residual ligand toxicity .

Methodological Considerations for Data Interpretation

Q. How are confounding variables addressed in DTPA-based environmental toxicity assays?

- Control Groups: Include ligand-only (DTPA without metals) and metal-only (without DTPA) setups to isolate chelation effects.

- Matrix Effects: Spike recovery tests in soil/water matrices account for organic matter interference.

- Kinetic Studies: Monitor chelation over time (e.g., 24–72 hours) to distinguish equilibrium binding from transient interactions .

Q. What statistical approaches resolve discrepancies in DTPA’s reported binding constants?

Use multivariate regression to analyze literature-derived log K values, incorporating variables like ionic strength, temperature, and measurement technique (e.g., potentiometry vs. calorimetry). Meta-analyses show ±5% variation in log K for Fe³⁺ across studies, often due to buffer composition differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.